CID 67008544, known as 4-Nitrophenylacetic Acid Sodium Salt, is a chemical compound that plays a significant role in various scientific and industrial applications. It is classified as a salt derived from 4-nitrophenylacetic acid, which is an aromatic compound featuring a nitro group attached to a phenylacetic acid moiety. This compound is primarily utilized in organic synthesis and as a reagent in biochemical assays.
4-Nitrophenylacetic Acid Sodium Salt can be sourced from various chemical suppliers and is often synthesized in laboratory settings. Its relevance in research and industry has led to its availability through multiple commercial channels.
The compound falls under the category of aromatic carboxylic acids and their derivatives, specifically classified as a sodium salt of 4-nitrophenylacetic acid. Its structural characteristics contribute to its reactivity and utility in chemical reactions.
The synthesis of 4-Nitrophenylacetic Acid Sodium Salt typically involves the neutralization of 4-Nitrophenylacetic Acid with sodium hydroxide. The reaction can be represented as follows:
The molecular formula of 4-Nitrophenylacetic Acid Sodium Salt is . Its structural representation includes:
CC(=O)[C@@H](C1=CC=C(C=C1)[N+](=O)[O])O.[Na+]
4-Nitrophenylacetic Acid Sodium Salt participates in several chemical reactions:
The mechanism of action of 4-Nitrophenylacetic Acid Sodium Salt primarily revolves around its role as a substrate or reagent in enzymatic reactions. In biochemical contexts, it may interact with enzymes that recognize aromatic substrates, leading to various metabolic pathways.
In laboratory settings, it serves as a chromogenic substrate for enzyme assays, where the release of nitrophenol upon enzymatic cleavage can be quantitatively measured using spectrophotometry.
4-Nitrophenylacetic Acid Sodium Salt has diverse applications across several fields:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8